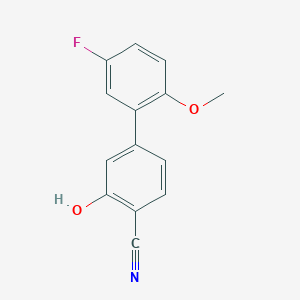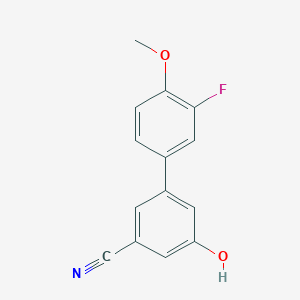
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% (5-CMP-95) is a synthetic compound that is used in a wide range of research and laboratory experiments. It is a chemical reagent that is used in the synthesis of a variety of compounds, and is also used in a number of biochemical and physiological studies. Additionally, this paper will discuss the advantages and limitations of using 5-CMP-95 in laboratory experiments, and will list potential future directions for research.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, polymers, and organic materials. Additionally, it is used in biochemical and physiological studies, such as studies of enzyme activity, gene expression, and cell signaling.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed to act as a ligand, binding to specific receptors and modulating their activity. This can result in changes in gene expression, enzyme activity, and other biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% are not fully understood. However, studies have shown that it can affect the activity of enzymes, gene expression, and cell signaling. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is its high purity. The 95% pure sample of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is ideal for use in biochemical and physiological studies, as it eliminates the need for further purification steps. Additionally, 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
The main limitation of using 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is its lack of specificity. Due to its non-specific mechanism of action, it can bind to a variety of receptors and modulate their activity. This can lead to unpredictable results in laboratory experiments, making it difficult to draw accurate conclusions.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted to develop more specific and effective derivatives of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% for use in laboratory experiments. Finally, research could be conducted to develop more cost-effective synthesis methods for 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
Synthesemethoden
5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% is synthesized using a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with an aqueous solution of sodium cyanide. This reaction produces 5-cyano-3-chloro-2-methylphenol (5-CCMP). The second step involves the conversion of 5-CCMP to 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95% through a reaction with aqueous sodium hydroxide. This reaction produces a 95% pure sample of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-13(3-2-4-14(9)15)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNANVJCLBVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684802 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-3-cyanophenol | |
CAS RN |
1262003-42-8 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














